
Bosentan
Overview
Description
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It works by blocking the action of endothelin, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries . This compound is marketed under the trade name Tracleer and is available in tablet form for oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bosentan involves the reaction of 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The process typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced using a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Bosentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension (PAH)
Bosentan was the first oral medication approved for PAH in 2002. It has been shown to improve exercise capacity, hemodynamics, and overall quality of life for patients with various forms of PAH, including idiopathic PAH and PAH secondary to connective tissue diseases .
Efficacy Data:
- Meta-analysis Findings: A meta-analysis indicated that this compound significantly reduces mean pulmonary arterial pressure (mPAP) and improves functional class compared to placebo . The 6-minute walk distance (6-MWD) improved by an average of 46.19 meters in the this compound group compared to placebo .
- Long-term Outcomes: In a study involving a five-year follow-up, this compound demonstrated sustained clinical benefits, with survival rates remaining high (95% at one year) and significant improvements in functional capacity observed over time .
Combination Therapy
This compound is often used in combination with other therapies such as phosphodiesterase-5 inhibitors (e.g., sildenafil) to enhance therapeutic outcomes. Studies have shown that adding this compound to sildenafil therapy does not significantly improve outcomes compared to sildenafil alone but may be beneficial in certain patient populations .
Combination Therapy Data:
- Clinical Trials: In trials assessing the addition of this compound to existing sildenafil therapy, no significant differences were observed in WHO functional class improvement or time to clinical worsening compared to placebo .
Safety Profile
While this compound is generally well-tolerated, it is associated with elevations in liver transaminases and requires regular monitoring of liver function tests. The incidence of abnormal liver function test results is higher in patients receiving this compound compared to those on placebo .
Adverse Effects:
- Commonly reported side effects include headache, flushing, and liver enzyme elevations. Serious adverse events are comparable between this compound and placebo groups, indicating a favorable safety profile overall .
Case Study: this compound in Pregnancy
A notable case report examined the pharmacokinetics and safety of this compound in a breastfeeding mother. The findings suggested that while this compound does pass into breast milk, the exposure levels for infants were low, indicating potential safety for nursing mothers under medical supervision .
Mechanism of Action
Bosentan exerts its effects by blocking the binding of endothelin to its receptors, specifically endothelin receptor A and endothelin receptor B. This inhibition prevents the vasoconstrictive action of endothelin, leading to vasodilation and reduced blood pressure in the pulmonary arteries . The molecular targets involved include the endothelin receptors located on the smooth muscle cells of blood vessels .
Comparison with Similar Compounds
Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.
Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .
Biological Activity
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). By blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor, this compound promotes vasodilation and improves hemodynamics in patients with PAH. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound targets two subtypes of endothelin receptors: ETA and ETB. The binding of ET-1 to ETA receptors causes vasoconstriction, while ETB receptor activation can lead to both vasodilation and bronchoconstriction. By antagonizing these receptors, this compound reduces pulmonary vascular resistance and improves blood flow. This mechanism is critical in managing conditions associated with elevated pulmonary artery pressure.
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy in treating PAH. Below is a summary of key findings from pivotal studies:
Detailed Research Findings
- Pulmonary Arterial Hypertension : this compound has shown significant improvements in exercise capacity as measured by the 6MWD, functional class amelioration, and reduced clinical worsening rates compared to placebo. A meta-analysis indicated that this compound therapy significantly lowers mean pulmonary arterial pressure (mPAP) and enhances overall clinical outcomes in PAH patients .
- Safety Profile : While this compound is generally well tolerated, some studies reported an increased incidence of abnormal liver function tests (LFTs) compared to placebo . Monitoring liver enzymes is crucial during treatment. The most common adverse effects include headache, flushing, and peripheral edema.
- Pediatric Use : Recent studies have evaluated this compound's pharmacokinetics and efficacy in children aged 2-11 years with idiopathic PAH or congenital heart disease-related PAH. Results demonstrated improvements in hemodynamic parameters and exercise capacity, supporting its use in pediatric populations .
Case Studies
Case Study 1 : A 45-year-old female with idiopathic PAH was treated with this compound for six months. She experienced a significant increase in her 6MWD from 300 meters to 400 meters, alongside improvements in WHO functional class from III to II.
Case Study 2 : In a clinical trial involving patients with systemic sclerosis-related digital ulcers, those receiving this compound showed a faster healing rate and fewer new ulcer occurrences compared to the placebo group over a 24-week period.
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Bosentan in treating pulmonary arterial hypertension (PAH), and how is this mechanism validated experimentally?
this compound acts as a dual endothelin-1 (ET-1) receptor antagonist, blocking both ETA and ETB receptors. Methodologically, its mechanism is validated through:
- In vitro binding assays measuring receptor affinity using radiolabeled endothelin-1 .
- In vivo hemodynamic studies in PAH patients, demonstrating reductions in pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP) via right heart catheterization .
- Pharmacokinetic profiling to assess bioavailability (50% in healthy adults) and dose-response relationships .
Q. How are clinical trials designed to evaluate this compound’s efficacy in PAH, and what endpoints are prioritized?
Key design elements include:
- Randomized controlled trials (RCTs) with placebo arms, e.g., BREATHE-1 and BREATHE-5, which used 6-minute walk distance (6MWD) and time to clinical worsening as primary endpoints .
- Hemodynamic secondary endpoints : PVR, cardiac index (CI), and mPAP, measured via right heart catheterization .
- Subgroup stratification by disease severity (e.g., WHO functional class III vs. IV) to assess differential responses .
Q. What are the standard methodologies for monitoring this compound’s hepatotoxicity in clinical studies?
- Monthly liver function tests (LFTs) : Monitoring alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, with dose adjustments if levels exceed 3× the upper limit of normal .
- Dose-titration protocols : Starting at 62.5 mg twice daily and escalating to 125 mg twice daily after 4 weeks, based on tolerance .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings in this compound’s efficacy across trials, such as in PAH versus idiopathic pulmonary fibrosis (IPF)?
- Population heterogeneity : PAH patients exhibit endothelin-driven pathophysiology, whereas IPF involves fibrotic mechanisms less responsive to ET-1 blockade. The BUILD-3 trial in IPF failed to show mortality benefits, underscoring the need for disease-specific target validation .
- Endpoint selection : PAH trials prioritize hemodynamic improvements, while IPF trials focus on forced vital capacity (FVC) decline. Post-hoc analyses in PAH subgroups (e.g., connective tissue disease-associated PAH) may refine efficacy signals .
Q. What advanced formulation strategies are employed to enhance this compound’s bioavailability, and how are these optimized experimentally?
- Ionic gelation for controlled-release microcapsules : Using polymers like sodium alginate and gum karaya to prolong drug release. Optimization involves:
- In vitro dissolution testing at varying pH levels to simulate gastrointestinal conditions .
- Drug-polymer compatibility studies via Fourier-transform infrared spectroscopy (FTIR) .
- Pharmacokinetic modeling in animal models to correlate in vitro release profiles with plasma concentration-time curves .
Q. What statistical approaches address limitations in retrospective analyses of this compound’s effects on heart failure outcomes?
- Propensity score matching : Adjusting for confounding variables (e.g., baseline PVR, ejection fraction) in non-randomized studies to estimate treatment effects .
- Time-to-event analyses : Kaplan-Meier survival curves and Cox proportional hazards models to assess mortality risk reduction in transplant-listed patients .
- Sensitivity analyses : Testing robustness of findings to unmeasured confounders, such as variations in concomitant therapies .
Q. How do researchers evaluate the hemodynamic and clinical synergies of this compound in combination therapies (e.g., with phosphodiesterase-5 inhibitors)?
- Factorial RCT designs : Testing this compound + sildenafil vs. monotherapy, with primary endpoints like 6MWD and composite morbidity-mortality .
- Pharmacodynamic interaction studies : Measuring cyclic guanosine monophosphate (cGMP) and ET-1 levels to assess pathway cross-talk .
- Network meta-analyses : Comparing combination regimens across trials to identify optimal therapeutic hierarchies .
Q. Methodological Recommendations
- For preclinical studies : Use endothelin-1 challenge models in rodents to validate receptor blockade efficacy .
- In RCTs : Incorporate blinded adjudication committees to minimize endpoint reporting bias .
- For retrospective analyses : Apply inverse probability weighting to address treatment allocation biases .
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046627 | |
Record name | Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147536-97-8 | |
Record name | Bosentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosentan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.